molecular formula C26H21F2N3O B6213764 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline CAS No. 2728516-49-0

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

Cat. No.: B6213764
CAS No.: 2728516-49-0
M. Wt: 429.5
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Description

4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a complex organic compound that features a unique combination of a difluorobiphenyl group, a piperazine ring, and an isoquinoline moiety

Properties

CAS No.

2728516-49-0

Molecular Formula

C26H21F2N3O

Molecular Weight

429.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline typically involves multiple steps, starting with the preparation of the difluorobiphenyl intermediate. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The resulting difluorobiphenyl intermediate is then subjected to further reactions to introduce the piperazine and isoquinoline groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoquinolines and biphenyl derivatives, such as:

Uniqueness

What sets 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline apart is its combination of structural features, which confer unique chemical and biological properties. The presence of both difluorobiphenyl and isoquinoline moieties enhances its potential for diverse applications, making it a valuable compound for research and development in multiple fields.

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